Diclofenac potassium

Übersicht

Beschreibung

Diclofenac potassium is a nonsteroidal anti-inflammatory drug (NSAID) used to treat pain and inflammatory diseases such as gout, arthritis, and dysmenorrhea . It is a potassium salt form of diclofenac, which is a phenylacetic acid derivative. This compound is known for its rapid onset of action, making it particularly useful for acute pain management .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Diclofenac potassium is synthesized by reacting diclofenac acid with potassium hydroxide. The reaction typically involves dissolving diclofenac acid in a suitable solvent, such as methanol, and then adding potassium hydroxide to form the potassium salt . The reaction is usually carried out at room temperature and monitored using high-performance liquid chromatography (HPLC) to ensure the purity of the product .

Industrial Production Methods: In industrial settings, this compound is produced using large-scale reactors where diclofenac acid is reacted with potassium hydroxide under controlled conditions. The product is then purified through crystallization and filtration processes to obtain high-purity this compound . Quality control measures, such as HPLC and UV spectrophotometry, are employed to ensure the consistency and efficacy of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: Diclofenac potassium undergoes various chemical reactions, including:

Oxidation: Diclofenac can be oxidized to form quinone imine derivatives.

Reduction: Reduction reactions can convert diclofenac to its corresponding amine derivatives.

Substitution: Diclofenac can undergo substitution reactions, particularly in the presence of strong nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Substitution: Strong nucleophiles such as sodium methoxide or potassium tert-butoxide are used.

Major Products:

Oxidation: Quinone imine derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted diclofenac derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Pain Management

Diclofenac potassium has been effectively utilized for managing acute and chronic pain. A review highlighted its efficacy in treating:

- Migraine and tension headaches: Clinical trials have shown that this compound sachets are more effective than traditional tablets in providing pain relief during migraine attacks .

- Postoperative dental pain: Studies indicate that a single dose of this compound significantly reduces pain following dental surgeries compared to placebo .

Musculoskeletal Disorders

In the management of osteoarthritis and rheumatoid arthritis, this compound is frequently prescribed due to its rapid onset of action. Research indicates:

- Effectiveness in osteoarthritis: Both immediate-release (IR) and controlled-release (CR) formulations have demonstrated significant pain relief in patients with knee osteoarthritis .

- Improvement in physical function: Patients report enhanced mobility and reduced stiffness when treated with this compound .

Gynecological Applications

This compound is also used for managing menstrual-related pain:

- Dysmenorrhea: Studies show that it effectively alleviates primary dysmenorrhea, improving quality of life during menstruation .

Pharmacokinetics and Formulations

The pharmacokinetics of this compound reveal its rapid absorption and peak plasma concentration within 1-2 hours post-administration. Various formulations have been developed to enhance its efficacy:

Case Studies and Clinical Trials

Numerous clinical trials have validated the applications of this compound:

- A randomized controlled trial demonstrated that this compound provided superior pain relief compared to acetaminophen in postoperative dental patients .

- Another study indicated that patients using this compound for migraine reported a significant reduction in headache intensity and duration compared to placebo groups .

Safety Profile and Drug Interactions

While generally well-tolerated, this compound may cause gastrointestinal side effects. It is essential to consider potential drug interactions with medications such as:

- Aspirin

- Lithium

- Methotrexate

Monitoring is advised when co-administering these drugs due to increased risks of adverse effects .

Wirkmechanismus

Diclofenac potassium exerts its effects by inhibiting the activity of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes . These enzymes are responsible for the synthesis of prostaglandins, which are mediators of inflammation and pain . By inhibiting COX-1 and COX-2, this compound reduces the production of prostaglandins, thereby alleviating pain and inflammation . The molecular targets and pathways involved include the inhibition of prostaglandin-E2 (PGE2), prostacyclins, and thromboxanes .

Vergleich Mit ähnlichen Verbindungen

Ibuprofen: Another NSAID with similar anti-inflammatory and analgesic properties.

Naproxen: An NSAID used for pain relief and inflammation, with a longer half-life than diclofenac.

Ketoprofen: An NSAID with similar uses but different pharmacokinetic properties.

Diclofenac potassium stands out due to its rapid onset of action and effectiveness in managing acute pain, making it a valuable option in the NSAID category .

Biologische Aktivität

Diclofenac potassium is a non-steroidal anti-inflammatory drug (NSAID) widely used for its analgesic and anti-inflammatory properties. It is particularly known for its rapid onset of action compared to its sodium counterpart, making it a preferred choice in acute pain management. This article delves into the biological activity of this compound, highlighting its pharmacodynamics, clinical efficacy, and potential adverse effects based on diverse research findings.

Pharmacodynamics

This compound exerts its effects primarily through the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2, leading to decreased synthesis of prostaglandins that mediate inflammation and pain. Additionally, diclofenac has been shown to possess COX-independent mechanisms that contribute to its analgesic effects. These include:

- Inhibition of phospholipase A2 : Reduces the availability of arachidonic acid for prostaglandin synthesis.

- Modulation of neurotransmitter release : Diclofenac may inhibit the release of substance P and alter interleukin-6 production, contributing to its anti-inflammatory effects.

- Effects on ion channels : It can block acid-sensing ion channels, which play a role in nociception.

Analgesic Effects

Numerous studies have demonstrated the efficacy of this compound in various pain conditions. A systematic review compared the efficacy of this compound with placebo and other analgesics:

- Postoperative Pain : A Cochrane review indicated that a single dose of 50 mg this compound provided more effective relief from moderate to severe postoperative pain compared to placebo, with a number needed to treat (NNT) of approximately 2 . The analgesic effect was significant within 30 minutes post-administration .

- Dysmenorrhea : In clinical trials assessing dysmenorrhea, this compound showed superior efficacy compared to placebo and was comparable to other NSAIDs like naproxen .

- Migraine : A randomized controlled trial found that 50 mg sachets of this compound were significantly more effective than tablets and placebo in treating migraine attacks, with a rapid onset of action (15 minutes for sachets versus 60 minutes for tablets) .

Comparison with Other Analgesics

This compound has been compared with other common analgesics:

| Drug | Dose (mg) | Efficacy vs. Placebo | NNT (to achieve 50% pain relief) |

|---|---|---|---|

| This compound | 50 | Significant | 2 |

| Aspirin | 650 | Less effective | ~7 |

This table illustrates that this compound is more effective than aspirin in achieving significant pain relief within similar time frames.

Safety Profile

The safety profile of this compound is generally favorable. Adverse effects are typically mild and transient. Common side effects include gastrointestinal disturbances, dizziness, and headache. Serious adverse effects are rare but can include cardiovascular events and renal impairment, particularly in patients with pre-existing conditions .

Case Studies

- Postoperative Pain Management : A study involving patients post-episiotomy demonstrated that this compound (50 mg) provided superior analgesia compared to placebo and aspirin over an 8-hour observation period . The onset of action was significantly faster than aspirin.

- Cancer Pain Management : Emerging evidence suggests potential anticancer properties of diclofenac due to its ability to inhibit tumor cell growth through both COX-dependent and independent pathways. Studies indicate that it may serve as an adjunctive treatment in oncology settings .

Eigenschaften

CAS-Nummer |

15307-81-0 |

|---|---|

Molekularformel |

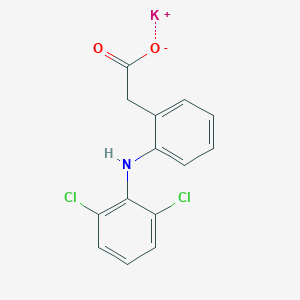

C14H11Cl2KNO2 |

Molekulargewicht |

335.2 g/mol |

IUPAC-Name |

potassium;2-[2-(2,6-dichloroanilino)phenyl]acetate |

InChI |

InChI=1S/C14H11Cl2NO2.K/c15-10-5-3-6-11(16)14(10)17-12-7-2-1-4-9(12)8-13(18)19;/h1-7,17H,8H2,(H,18,19); |

InChI-Schlüssel |

NNXQGCHUKGEXEI-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)CC(=O)[O-])NC2=C(C=CC=C2Cl)Cl.[K+] |

Isomerische SMILES |

C1=CC=C(C(=C1)CC(=O)[O-])NC2=C(C=CC=C2Cl)Cl.[K+] |

Kanonische SMILES |

C1=CC=C(C(=C1)CC(=O)O)NC2=C(C=CC=C2Cl)Cl.[K] |

Key on ui other cas no. |

15307-81-0 |

Piktogramme |

Acute Toxic; Irritant; Health Hazard; Environmental Hazard |

Verwandte CAS-Nummern |

15307-86-5 (Parent) |

Synonyme |

Dichlofenal Diclofenac Diclofenac Potassium Diclofenac Sodium Diclofenac, Sodium Diclonate P Diclophenac Dicrofenac Feloran GP 45,840 GP-45,840 GP45,840 Novapirina Orthofen Orthophen Ortofen Sodium Diclofenac SR 38 SR-38 SR38 Voltaren Voltarol |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Diclofenac Potassium exert its analgesic, anti-inflammatory, and antipyretic effects?

A1: this compound primarily acts by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2. [, , , , ] These enzymes catalyze the conversion of arachidonic acid to prostaglandins, key mediators of inflammation, pain, and fever. By inhibiting COX, this compound effectively reduces the production of prostaglandins, thereby alleviating these symptoms.

Q2: What is the molecular formula and weight of this compound?

A2: The molecular formula of this compound is C14H10Cl2KNO2, and its molecular weight is 334.24 g/mol.

Q3: What spectroscopic techniques are commonly employed to characterize this compound?

A3: Researchers utilize a range of spectroscopic methods, including UV-Spectrophotometry, HPLC (High-Performance Liquid Chromatography), and HPTLC (High-Performance Thin Layer Chromatography) to analyze and quantify this compound in various matrices. [, , , , , , , , ]

Q4: How does the stability of this compound vary under different storage conditions?

A4: Studies have assessed the stability of this compound formulations under various stress conditions like hydrolysis (acidic and alkaline), oxidation, photolysis, and thermal degradation. [] These studies guide the development of stable formulations with appropriate packaging and storage recommendations.

Q5: What formulation strategies have been explored to enhance the bioavailability of this compound?

A5: Researchers have investigated various approaches, including the development of solid dispersions, [, ] microspheres, [, ] nanoemulsions, [] ethosomes, [] and transdermal patches, [, , ] to improve the solubility, dissolution rate, and ultimately, the bioavailability of this compound.

Q6: What is the rationale behind developing fast-disintegrating tablets (FDTs) of this compound?

A6: FDTs aim to improve patient compliance and potentially enhance the onset of action by disintegrating rapidly in the oral cavity, allowing for faster absorption. []

Q7: How does the pharmacokinetic profile of this compound differ between various formulations?

A7: Studies comparing the pharmacokinetics of this compound liquid-filled soft gelatin capsules (DPSGC) with conventional tablets revealed a shorter time to peak plasma concentration (Tmax) and higher peak plasma concentration (Cmax) for the DPSGC formulation. [, ] This suggests faster and potentially more consistent absorption with the novel formulation.

Q8: What is the clinical significance of the rapid absorption of certain this compound formulations?

A8: Rapidly absorbed formulations are particularly beneficial in clinical settings where fast pain relief is desired, such as in acute migraine or post-operative pain management. [, , , ]

Q9: What animal models are commonly used to evaluate the analgesic efficacy of this compound?

A9: The hot plate method in rats is frequently employed to assess the analgesic properties of this compound formulations. [] This model measures the latency of the animal to withdraw its paw from a hot surface, indicating pain relief.

Q10: How does the efficacy of this compound compare to other NSAIDs in clinical trials for specific indications?

A10: Several clinical trials have compared the efficacy of this compound to other NSAIDs like aspirin, piroxicam, tenoxicam, and etodolac in managing pain and inflammation associated with various conditions. [, , , ] The results vary depending on the specific indication, dosage regimen, and patient population studied.

Q11: What are some strategies being explored to minimize the gastrointestinal side effects associated with this compound?

A11: Efforts are focused on developing formulations that bypass the gastrointestinal tract, such as transdermal patches, [, , ] to reduce the risk of gastrointestinal irritation and ulceration. Additionally, co-administration with antacids has been explored to mitigate this side effect. []

Q12: How are analytical methods for this compound validated to ensure accuracy and reliability?

A12: Validation of analytical methods, including spectrophotometric and chromatographic techniques, is crucial to ensure the accuracy, precision, linearity, and specificity of the methods used to quantify this compound in various matrices. [, , , , , , , , , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.